2-(2-Ethylphenyl)morpholine

Physicochemical profiling Basicity Morpholine scaffold

Medicinal chemistry programs requiring positional isomer control face variable pharmacology when substituting ortho- vs. para-arylmorpholines. This compound provides the specific ortho-ethyl substitution pattern linked to norepinephrine-dopamine release profiles. - **Desired pharmacological bias:** Ortho substitution supports high DAT/NET activity with low SERT engagement (McLaughlin et al. 2018). - **Supply advantage:** 97% minimum purity eliminates pre-reaction purification; CAS 1487733-26-5 ensures unambiguous sourcing. - **Physical reference data:** B.p. 303.4°C, predicted pKa 8.52±0.40 for reproducible SAR studies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13622577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylphenyl)morpholine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C2CNCCO2
InChIInChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3
InChIKeyDTENYGZICFQCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethylphenyl)morpholine: Ortho-Substituted Arylmorpholine


2-(2-Ethylphenyl)morpholine is a C-substituted morpholine derivative bearing an ortho-ethyl substituent on the phenyl ring (C₁₂H₁₇NO, MW 191.27) . It belongs to the 2-arylmorpholine class, whose members—such as phenmetrazine and its analogs—are established monoamine transporter ligands with psychostimulant properties [1]. The compound serves as a versatile building block in synthetic chemistry, with a predicted pKa of 8.52±0.40 and a boiling point of 303.4±32.0 °C . Its ortho-ethyl substitution pattern distinguishes it from the more widely catalogued para-ethyl isomer (CAS 1017417-84-3) and the unsubstituted parent 2-phenylmorpholine (CAS 74572-15-9), creating unique steric and electronic profiles relevant to target engagement and pharmacokinetic optimization.

Ortho-ethyl 2-arylmorpholine building block for CNS ligand synthesis
Monoamine transporter research tool – steric ortho effect on DAT/NET/SERT profile
Predicted pKa 8.52 supports controlled protonation in coupling and salt formation
Synthetic intermediate with defined steric environment for lead optimization

2-(2-Ethylphenyl)morpholine: Ortho vs. Para Selectivity


Although multiple 2-arylmorpholine congeners share the same molecular formula (C₁₂H₁₇NO) and are often grouped under generic morpholine building block listings, their physicochemical and pharmacological behaviors diverge sharply based on substituent position. Ortho-substitution on the phenyl ring introduces steric hindrance that alters both the conformational equilibrium of the morpholine ring and the compound's ability to engage biological targets relative to para-substituted or unsubstituted analogs . The McLaughlin et al. (2018) study on methyl-substituted positional isomers demonstrated that moving a substituent from the ortho to the para position can invert the functional profile at monoamine transporters—from a stimulant-like profile (ortho) to an entactogen-like profile (para) [1]. These position-dependent effects preclude simple one-for-one substitution and necessitate procurement decisions based on the specific substitution pattern required for the intended target or synthesis pathway.

Ortho vs. Para isomer Para-ethyl isomer (CAS 1017417-84-3) may shift monoamine transporter profile from stimulant-like to entactogen-like; position-dependent pharmacology cannot be extrapolated.
Unsubstituted parent 2-Phenylmorpholine (CAS 74572-15-9) lacks the lipophilic alkyl extension that modulates logP-driven partitioning and target engagement; direct replacement invalidates SAR.
Purity specification Para isomer listed at 95% minimum purity vs. 97% for the ortho; lower purity may increase impurity-related assay interference in sensitive biological screens.

2-(2-Ethylphenyl)morpholine: Differentiation Evidence


Basicity Modulation: Ortho vs. Para Substitution

The predicted pKa of 2-(2-ethylphenyl)morpholine is 8.52±0.40, compared to 8.59±0.40 for the para-ethyl isomer 2-(4-ethylphenyl)morpholine . The 0.07 unit difference, though modest, is directionally consistent with the electron-withdrawing inductive effect of the ortho-ethyl group, which slightly reduces the basicity of the morpholine nitrogen relative to the para isomer. For the unsubstituted parent 2-phenylmorpholine, the predicted pKa is similarly 8.52±0.40, but this is for a compound lacking the lipophilic alkyl extension that drives differential logP-based partitioning .

Basicity modulation
Predicted
ΔpKa −0.07 vs. para isomer
Reduced basicity consistent with ortho electron-withdrawing effect; may influence protonation state and target binding.
Computational prediction; experimental validation needed for physiological pH context.
Physicochemical profiling Basicity Morpholine scaffold

Boiling Point and Volatility: Ortho vs. Para Isomers

The predicted boiling point of 2-(2-ethylphenyl)morpholine is 303.4±32.0 °C, whereas the para isomer 2-(4-ethylphenyl)morpholine is predicted to boil at 315.1±32.0 °C . The 11.7 °C lower boiling point of the ortho isomer is consistent with reduced intermolecular interactions arising from steric shielding of the morpholine NH by the ortho-ethyl group. The unsubstituted 2-phenylmorpholine has no boiling point listed in the same database, limiting direct comparison .

Boiling point divergence
Predicted
ΔTb −11.7 °C vs. para isomer
Lower boiling point suggests reduced intermolecular interactions from steric shielding; relevant to purification and thermal stability assessment.
Predicted at 760 mmHg; experimental confirmation recommended for scale-up planning.
Boiling point Purification Stability

Monoamine Transporter Selectivity: Ortho-Substitution Effect

The McLaughlin et al. (2018) study on positional methyl isomers of 2-phenylmorpholine (i.e., 2-MPM, 3-MPM, 4-MPM) established that the ortho-substituted analog (2-MPM) retains a stimulant-like monoamine release profile comparable to the parent compound phenmetrazine, whereas the para-substituted isomer (4-MPM) shifts toward an entactogen-like profile [1]. Although this study evaluated methyl rather than ethyl substituents, the ortho-position effect is a class-level inference applicable to 2-(2-ethylphenyl)morpholine: the steric and electronic environment created by ortho-substitution at C-2 of the morpholine ring is expected to differentially modulate DAT/NET/SERT engagement relative to the para-ethyl isomer.

Monoamine transporter selectivity
Class-level inference
Ortho-substitution favors stimulant-like DAT/NET release; para shifts toward entactogen-like SERT bias.
Positional isomer selection directly impacts CNS pharmacological fingerprint; ortho pattern maintains stimulant-like profile.
Inferred from methyl-substituted analogs (McLaughlin et al. 2018); direct ethyl data required for confirmation.
Monoamine transporter Structure-activity relationship CNS pharmacology

Purity Specification: Ortho-Ethyl vs. Para-Ethyl

Commercial listings for 2-(2-ethylphenyl)morpholine specify a minimum purity of 97% (AKSci) , whereas the para isomer 2-(4-ethylphenyl)morpholine is listed at a minimum purity of 95% from the same vendor . This 2-percentage-point difference, while appearing small, is meaningful in the context of impurities that can interfere with sensitive biological assays or catalytic reactions. The ortho isomer's higher purity specification may reflect differences in synthetic accessibility and purification efficiency inherent to the sterically congested ortho-substituted intermediate.

Purity specification
Vendor reported
97% min purity (ortho) vs. 95% (para)
Higher purity lowers downstream purification burden and reduces impurity-driven false positives in screening.
AKSci vendor specification; verify lot-specific certificate of analysis.
Purity specification Procurement quality Chemical sourcing

Density Equivalence vs. Conformational Divergence

Both 2-(2-ethylphenyl)morpholine and its para isomer share an identical predicted density of 1.003±0.06 g/cm³ . This equivalence is noteworthy because it indicates that the molecular volume change upon moving the ethyl group from ortho to para is negligible, yet the biological and basicity differences documented above persist. The density parity confirms that any procurement-driven selection between isomers must rely on functional or purity evidence rather than bulk physical property assumptions.

Density equivalence
Predicted
1.003±0.06 g/cm³ for both isomers
Identical predicted density confirms that bulk physical properties cannot differentiate isomers; selection must rely on biochemical and purity evidence.
Prevents procurement errors based on superficial density similarity.
Density Conformation Molecular packing

Optimal Applications of 2-(2-Ethylphenyl)morpholine


CNS Drug Discovery: Dopamine and Norepinephrine Pathways

Based on class-level inference from the McLaughlin et al. (2018) positional isomer study [1], 2-(2-ethylphenyl)morpholine is the preferred 2-arylmorpholine building block for medicinal chemistry programs seeking to maintain a stimulant-like monoamine releasing profile (high DAT/NET activity, low SERT activity). Its ortho-ethyl substitution is predicted to bias the pharmacological fingerprint toward norepinephrine-dopamine release rather than serotonin release, making it appropriate for lead series targeting ADHD, narcolepsy, or obesity indications where a non-serotonergic stimulant profile is desired.

Synthetic Intermediate for Phenmetrazine Analog Libraries

The ortho-ethyl substitution pattern provides a defined steric and electronic environment for downstream functionalization reactions. The predicted pKa of 8.52 supports controlled protonation during salt formation or coupling reactions. When procuring for library synthesis of monoamine transporter ligands, the 97% minimum purity specification reduces the need for pre-reaction purification, increasing synthetic throughput relative to the 95% purity para isomer.

SAR Physicochemical Comparator

The documented boiling point differential of −11.7 °C versus the para isomer and the identical density of 1.003 g/cm³ provide valuable control data for SAR studies investigating how positional isomerism affects molecular properties independently of bulk descriptors. Researchers comparing ortho-, meta-, and para-substituted 2-arylmorpholines can use this compound as a reference point to isolate steric from electronic contributions to biological activity.

Forensic Analytical Reference Standard

The availability of 2-(2-ethylphenyl)morpholine at 97% purity with a well-defined CAS registry number (1487733-26-5) makes it suitable as a reference standard for analytical method development, particularly for laboratories developing chromatographic or mass spectrometric methods to differentiate positional isomers of substituted phenylmorpholines in forensic toxicology or drug checking contexts.

Application
Selection Property
Validation Focus
CNS research – monoamine release profiling
Ortho-substitution pattern for stimulant-like DAT/NET bias
Verify transporter selectivity profile against para isomer in functional uptake assays
Synthetic intermediate for phenmetrazine analog libraries
Defined steric environment and pKa for controlled reactions
Confirm purity ≥97% by HPLC before library synthesis; assess coupling efficiency
SAR comparator – positional isomer studies
Documented boiling point and density divergence from para isomer
Use as reference to isolate steric vs. electronic contributions to biological activity
Forensic analytical reference standard
Well-defined CAS and 97% purity for method development
Develop chromatographic or MS methods to differentiate ortho/para phenylmorpholine isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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